![molecular formula C17H32O3 B14327601 12-[(Oxan-2-yl)oxy]dodecanal CAS No. 106484-80-4](/img/structure/B14327601.png)
12-[(Oxan-2-yl)oxy]dodecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-[(Oxan-2-yl)oxy]dodecanal: is an organic compound with the molecular formula C16H30O3 . It is a derivative of dodecanal, where an oxan-2-yl group is attached to the dodecanal backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-[(Oxan-2-yl)oxy]dodecanal typically involves the reaction of dodecanal with oxan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxan-2-yl ether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 12-[(Oxan-2-yl)oxy]dodecanal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxan-2-yl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 12-[(Oxan-2-yl)oxy]dodecanal is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of surfactants, fragrances, and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of aldehydes with biological macromolecules. It is also employed in the development of bioactive compounds with potential therapeutic applications.
Medicine: The compound’s derivatives are investigated for their potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: this compound is utilized in the production of specialty chemicals, including surfactants and emulsifiers, which are essential in various industrial processes.
Mécanisme D'action
The mechanism of action of 12-[(Oxan-2-yl)oxy]dodecanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxan-2-yl group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Dodecanal: A simpler aldehyde with the formula C12H24O, used in fragrances and as an intermediate in organic synthesis.
Dodecanol: An alcohol derivative of dodecanal, used in the production of surfactants and detergents.
Dodecanoic Acid:
Uniqueness: 12-[(Oxan-2-yl)oxy]dodecanal is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various applications.
Propriétés
Numéro CAS |
106484-80-4 |
|---|---|
Formule moléculaire |
C17H32O3 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
12-(oxan-2-yloxy)dodecanal |
InChI |
InChI=1S/C17H32O3/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h14,17H,1-13,15-16H2 |
Clé InChI |
RSBOFIGSCSSBQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
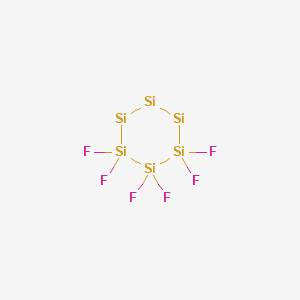

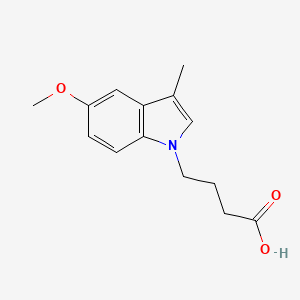
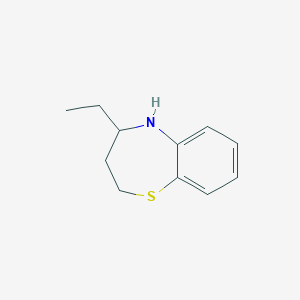

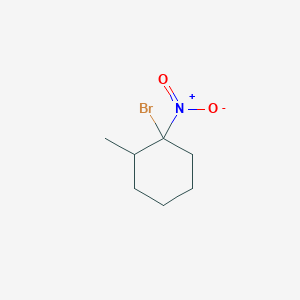

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
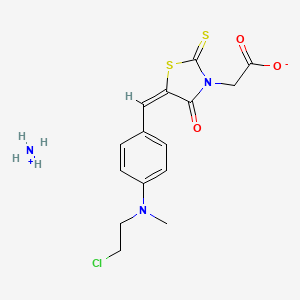
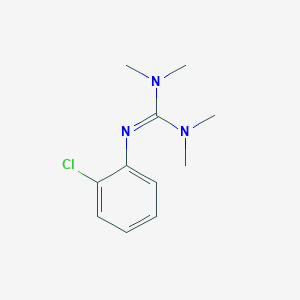
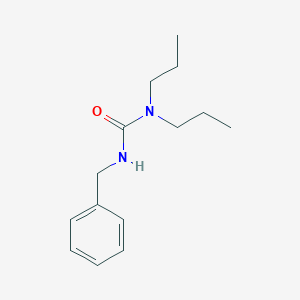

![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
